molecular formula C23H33N3S B11081374 4-(1-adamantyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

4-(1-adamantyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

Cat. No.: B11081374
M. Wt: 383.6 g/mol
InChI Key: FJDNIGBGUJFUDB-UHFFFAOYSA-N
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Description

4-(ADAMANTAN-1-YL)-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ADAMANTAN-1-YL)-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE typically involves the following steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Adamantane Group: The adamantane group can be introduced via a nucleophilic substitution reaction using adamantyl halides.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a reductive amination reaction using phenylethylamine and an appropriate aldehyde or ketone.

    Formation of the Carbothioamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(ADAMANTAN-1-YL)-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(ADAMANTAN-1-YL)-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(ADAMANTAN-1-YL)-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE: can be compared with other piperazine derivatives such as:

Uniqueness

The uniqueness of 4-(ADAMANTAN-1-YL)-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE lies in its specific structural features, such as the adamantane and phenylethyl groups, which may confer unique biological activities and properties compared to other piperazine derivatives.

Properties

Molecular Formula

C23H33N3S

Molecular Weight

383.6 g/mol

IUPAC Name

4-(1-adamantyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

InChI

InChI=1S/C23H33N3S/c27-22(24-7-6-18-4-2-1-3-5-18)25-8-10-26(11-9-25)23-15-19-12-20(16-23)14-21(13-19)17-23/h1-5,19-21H,6-17H2,(H,24,27)

InChI Key

FJDNIGBGUJFUDB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=S)NCCC2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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